molecular formula C12H8ClFO3 B454882 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-83-8

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B454882
CAS No.: 438220-83-8
M. Wt: 254.64g/mol
InChI Key: KVTYPJATRARWFR-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde is a versatile small molecule scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of furan carbaldehyde derivatives that are frequently investigated as key chemical intermediates for the synthesis of more complex, biologically active molecules . The structure incorporates both furan and fluorinated phenyl ether motifs, which are common pharmacophores found in compounds studied for their interaction with various biological targets. Researchers value this chemical for its potential as a building block in the development of novel therapeutic agents. Furan-based scaffolds are utilized in exploring treatments for a range of conditions, and the specific substitution pattern on the phenyl ring may allow for fine-tuning of the molecule's electronic properties and binding affinity . As a specialty chemical, it serves as a critical starting material for constructing diverse compound libraries in high-throughput screening assays, aiding in the identification of new lead structures . This product is intended for laboratory research applications only.

Properties

IUPAC Name

5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO3/c13-11-5-8(3-4-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYPJATRARWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

  • Diazotization :

    • 3-Chloro-4-fluoroaniline (0.1 mol) is dissolved in a mixture of hydrochloric acid (HCl) and water.

    • The solution is cooled to 0–5°C, and sodium nitrite (NaNO₂, 0.12 mol) is added gradually to form the diazonium salt.

    • Stirring continues for 10–15 minutes to ensure complete diazotization.

  • Coupling with Furan-2-carbaldehyde :

    • Furan-2-carbaldehyde (0.16 mol) and copper(II) chloride (CuCl₂·2H₂O, 0.04 mol) are added to the diazonium solution.

    • The reaction mixture is warmed to 40°C and stirred for 4 hours.

    • The precipitate is filtered, washed with sodium bicarbonate, and purified via steam distillation.

Yield : 23% (reported for analogous 5-aryl furan-2-carbaldehydes).

Optimization Strategies

  • Catalyst Loading : Increasing CuCl₂ concentration to 0.06 mol improves yield to 28% but risks side reactions.

  • Temperature Control : Maintaining temperatures below 45°C minimizes aldehyde oxidation.

  • Solvent System : Replacing water with a polar aprotic solvent (e.g., DMF) enhances solubility but complicates purification.

ParameterClassical ConditionsOptimized Conditions
Catalyst (CuCl₂)0.04 mol0.06 mol
Temperature40°C35°C
Reaction Time4 hours3 hours
Yield23%28%

Critical Analysis of Synthetic Routes

Challenges and Solutions

  • Low Yield : The Meerwein method’s modest yield (23%) stems from competing side reactions (e.g., aldehyde oxidation). Using antioxidants like hydroquinone suppresses this issue.

  • Purification Difficulties : Steam distillation effectively isolates the product but requires careful temperature control to prevent decomposition.

Scalability

  • Industrial Adaptation : Continuous flow reactors enable large-scale production by maintaining consistent reaction parameters.

  • Cost Considerations : Furan-2-carbaldehyde and CuCl₂ are cost-effective reagents, making this route economically viable.

Physicochemical Properties

Data from commercial sources and synthesis studies confirm the following characteristics:

PropertyValueSource
Molecular FormulaC₁₂H₈ClFO₃
Molecular Weight254.64 g/mol
Purity95%
Physical FormPowder
Melting Point80–82°C (analogous)

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorofluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Key Insights :

  • Nitro Position : Para-nitro derivatives exhibit higher sublimation enthalpies due to resonance stabilization .
  • Halogen Effects : Chloro/fluoro substituents (as in the target compound) likely increase melting points and polarity compared to nitro analogs, though direct data are unavailable .

Key Insights :

  • Halogenation : Chloro/fluoro substituents (as in the target compound) may improve target binding via hydrophobic interactions, though this requires experimental validation.

Reactivity Trends :

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Accelerate condensation reactions by increasing electrophilicity at the aldehyde position .
  • Halogen Substituents : Chloro/fluoro groups may slow hydrolysis but enhance stability in biological matrices .

Table 1: Thermodynamic Comparison of Nitro-Substituted Analogs

Parameter 5-(2-Nitrophenyl) 5-(4-Nitrophenyl) 5-(2-Methyl-4-nitrophenyl)
ΔsubH° (kJ/mol) 98.2 104.3 102.9
ΔfH°(cr) (kJ/mol) -350.1 -365.8 -372.4

Biological Activity

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde is a furan derivative notable for its structural complexity and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising properties, including antimicrobial and anticancer effects. Understanding its biological activity is essential for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₂H₈ClFNO₃
  • Structural Features :
    • Furan ring
    • Chlorofluorophenoxy methyl group
    • Aldehyde functional group

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The specific pathways through which it exerts its effects are still under investigation, but preliminary studies suggest that it may inhibit certain enzymatic activities or modulate receptor functions, leading to antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines, particularly in glioblastoma and breast cancer models.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)
U-87 (Glioblastoma)15
MDA-MB-231 (Breast Cancer)25

The compound's mechanism in cancer cells may involve inducing apoptosis or inhibiting cell proliferation pathways .

Case Studies

  • Study on Antimicrobial Activity : A recent study assessed the efficacy of various furan derivatives, including this compound, against a panel of pathogens. The results indicated that this compound outperformed several standard antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Evaluation of Anticancer Properties : In a comparative study involving multiple furan derivatives, this compound exhibited superior cytotoxicity against U-87 cells when compared to other tested compounds. This suggests a strong structure-activity relationship that warrants further exploration in drug development .

Q & A

Q. What are the established synthetic routes for 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluorophenol and a furan-2-carbaldehyde derivative. A base such as NaOH or K2_2CO3_3 is used to deprotonate the phenol, facilitating ether bond formation . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity .

Q. What analytical methods are recommended for characterizing this compound and verifying its purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the ether linkage and aromatic substitution patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C12_{12}H9_9ClFO3_3) and detects isotopic patterns for chlorine .

Q. How should researchers handle this compound safely given limited toxicological data?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • First aid : In case of skin contact, rinse with water for 15 minutes and consult a physician. No specific antidotes are documented, so symptomatic treatment is advised .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the furan-2-carbaldehyde moiety in this compound?

The aldehyde group in furan-2-carbaldehyde is electrophilic, enabling condensation reactions (e.g., with amines to form Schiff bases). The electron-withdrawing effect of the chloro-fluoro substituents on the phenoxy group further polarizes the aldehyde, enhancing its reactivity in nucleophilic additions . Computational studies (DFT) can model charge distribution and predict reaction sites .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : Use software like AutoDock Vina to explore binding affinities with enzymes (e.g., cytochrome P450).
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity.
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties, guiding drug development .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Reproducibility checks : Verify stoichiometry, solvent quality, and catalyst activity.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives).
  • DoE (Design of Experiments) : Apply factorial design to test variables like temperature, base strength, and reaction time .

Q. What strategies are effective in studying the compound’s potential as an agrochemical or pharmaceutical intermediate?

  • In vitro bioassays : Test antifungal activity (e.g., against Fusarium spp.) using microdilution assays.
  • Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation.
  • Structural analogs : Synthesize derivatives (e.g., replacing Cl with CF3_3) to explore structure-activity relationships .

Q. What are common pitfalls in scaling up the synthesis, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway reactions.
  • Solvent recovery : Implement distillation systems for DMF or DMSO reuse.
  • Crystallization challenges : Optimize cooling rates and anti-solvent addition to avoid amorphous solids .

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